molecular formula C13H16N6O2 B14924072 N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B14924072
M. Wt: 288.31 g/mol
InChI Key: DMZRUEALCQNSRC-UHFFFAOYSA-N
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Description

N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that features a morpholine ring, a tetrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting an appropriate amine with acetic anhydride.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the morpholine ring could produce a morpholine N-oxide, while reduction of the tetrazole ring could produce a dihydrotetrazole.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be used as a lead compound for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activity.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide will depend on its specific biological activity. For example, if the compound has anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory signaling pathways. If the compound has anti-cancer activity, it may induce apoptosis in cancer cells or inhibit the growth and proliferation of cancer cells.

Comparison with Similar Compounds

N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(morpholin-4-yl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide: This compound has a methyl group instead of a phenyl group on the tetrazole ring.

    N-(piperidin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: This compound has a piperidine ring instead of a morpholine ring.

    N-(morpholin-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)propionamide: This compound has a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C13H16N6O2

Molecular Weight

288.31 g/mol

IUPAC Name

N-morpholin-4-yl-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C13H16N6O2/c20-12(15-18-6-8-21-9-7-18)10-19-16-13(14-17-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,20)

InChI Key

DMZRUEALCQNSRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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